1-N-Cbz-2-ethylpiperidin-4-one

Description

BenchChem offers high-quality 1-N-Cbz-2-ethylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Cbz-2-ethylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |

InChI Key |

WEIQKOUQSRGZDC-CYBMUJFWSA-N |

Isomeric SMILES |

CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-N-Cbz-2-ethylpiperidin-4-one

An In-Depth Technical Guide to 1-N-Cbz-2-ethylpiperidin-4-one: Structure, Synthesis, and Application

Executive Summary

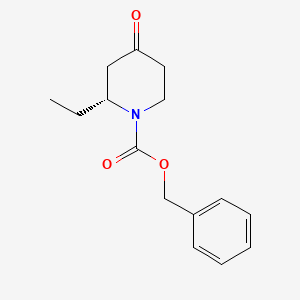

1-N-Cbz-2-ethylpiperidin-4-one, also known as benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a sophisticated heterocyclic building block of significant interest to researchers and scientists in drug development. The piperidine ring is a ubiquitous scaffold in a vast number of natural products and marketed pharmaceuticals, making its derivatives highly valuable.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, strategic synthesis, and potential applications. By combining the well-established piperidin-4-one core with a stereocenter at the C2 position and the versatile benzyloxycarbonyl (Cbz) protecting group, this molecule serves as a key intermediate for constructing complex, high-value therapeutic agents.

Chemical Identity and Physicochemical Properties

The structure of 1-N-Cbz-2-ethylpiperidin-4-one is defined by a piperidin-4-one ring functionalized with an ethyl group at the second position and a benzyloxycarbonyl (Cbz) group on the nitrogen atom. The Cbz group is a critical feature, serving to protect the nitrogen during synthetic transformations.[3][4]

Chemical Structure```dot

graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; img [image="https://i.imgur.com/gK9q9iB.png", labelloc=b, label=""];

caption [label="Figure 1: Chemical Structure of 1-N-Cbz-2-ethylpiperidin-4-one", fontsize=10, fontcolor="#202124"]; }

Caption: Figure 2: Proposed Synthetic Workflow.

Experimental Protocol: Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one

This protocol is a representative methodology based on established chemical principles for synthesizing substituted piperidones and applying N-protection. [2] Part A: Synthesis of 2-Ethylpiperidin-4-one via Aza-Michael Reaction

The aza-Michael reaction provides an atom-efficient method for constructing the piperidine ring. [2]This approach involves the conjugate addition of a primary amine to a divinyl ketone or its equivalent.

-

Reaction Setup: In a round-bottom flask, dissolve the divinyl ketone precursor in a suitable solvent like ethanol.

-

Amine Addition: Add ethylamine (1.1 equivalents) to the solution. The reaction is typically stirred at room temperature to facilitate the double aza-Michael addition, leading to the cyclized piperidin-4-one core.

-

Work-up and Isolation: Once the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often via column chromatography, to yield 2-ethylpiperidin-4-one.

Part B: N-Cbz Protection of 2-Ethylpiperidin-4-one

This is a standard procedure for introducing the Cbz group onto a secondary amine. [5][6][]

-

Reaction Setup: Dissolve the synthesized 2-ethylpiperidin-4-one (1.0 equivalent) in a biphasic solvent system, such as THF and water (1:1).

-

Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.4 equivalents), to the mixture. The base acts as an acid scavenger and maintains the appropriate pH for the reaction. [4][6]3. Cbz-Cl Addition: Cool the mixture in an ice bath to 0°C. Slowly add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise. The low temperature helps to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield pure 1-N-Cbz-2-ethylpiperidin-4-one.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of N-Cbz-4-piperidone and related structures. [5]

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet around δ 7.30-7.45 ppm (5H). - Benzyl Protons (CH₂Ph): Singlet around δ 5.18 ppm (2H). - Piperidine Ring Protons: Complex multiplets from δ 2.4-4.0 ppm. The proton at C2 will be a multiplet coupled to the adjacent ethyl and ring protons. - Ethyl Group Protons (CH₂CH₃): A quartet for the CH₂ and a triplet for the CH₃. |

| ¹³C NMR | - Ketone Carbonyl (C=O): Signal around δ 207 ppm. - Carbamate Carbonyl (N-C=O): Signal around δ 155 ppm. - Aromatic Carbons: Signals between δ 128-136 ppm. - Benzyl Carbon (CH₂Ph): Signal around δ 67 ppm. - Piperidine and Ethyl Carbons: Signals in the aliphatic region (δ 20-60 ppm). |

| Mass Spec (MS) | - Molecular Ion (M⁺): m/z = 261. - Key Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺. |

| Infrared (IR) | - Ketone C=O Stretch: Strong absorption around 1710-1720 cm⁻¹. - Carbamate C=O Stretch: Strong absorption around 1690-1700 cm⁻¹. - C-N Stretch: Around 1430 cm⁻¹. - Aromatic C-H Stretch: Above 3000 cm⁻¹. |

Applications in Drug Discovery and Development

Substituted piperidin-4-ones are highly valued scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. They serve as key intermediates in the synthesis of a wide range of therapeutics, including analgesics and agents targeting the central nervous system (CNS). [5][8][9] 1-N-Cbz-2-ethylpiperidin-4-one is a particularly useful building block for several reasons:

-

Stereochemical Control: The ethyl group at the C2 position introduces a chiral center. This is critical in modern drug design, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or cause side effects.

-

Versatile Functionalization: The ketone at the C4 position is a versatile functional handle that can be transformed into amines, alcohols, or used in condensation reactions to build more complex structures.

-

Controlled Elaboration: The Cbz group provides robust protection during the modification of other parts of the molecule. Its subsequent removal via mild hydrogenolysis unmasks a secondary amine, which can then be used for further derivatization, such as alkylation or acylation, to generate libraries of potential drug candidates.

Caption: Figure 3: Potential Synthetic Transformations.

This strategic combination of features makes 1-N-Cbz-2-ethylpiperidin-4-one an ideal starting point for synthesizing novel analogs of drugs like donepezil or fentanyl, where the piperidine core is essential for activity. [2][10][11]

Conclusion

1-N-Cbz-2-ethylpiperidin-4-one stands out as a highly functionalized and strategically designed synthetic intermediate. Its structure combines the proven biological relevance of the piperidine scaffold with the synthetic versatility afforded by a ketone, a chiral center, and a robust, yet readily cleavable, protecting group. For researchers in medicinal chemistry and process development, a thorough understanding of its properties and synthesis provides a reliable pathway to novel and complex molecular architectures with significant therapeutic potential.

References

- The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. Benchchem.

- Cbz Definition - Organic Chemistry Key Term. Fiveable.

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- CBZ-Amino Acids. BOC Sciences.

- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research.

- Synthesis of 2-substituted-1-tosylpiperidin-4-one.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).

- 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester. Chem-Impex.

- Properties, preparation and application of 1-cbz-4-piperidone. ChemicalBook.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Ethyl 1-benzyl-3-oxopiperidine-4-carboxyl

- N-Cbz-4-piperidone. Cayman Chemical.

- Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.

- 1-Cbz-4-Piperidone. LookChem.

- Synthesis and crystallization procedure of piperidin-4-one and its deriv

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

- Spectroscopic Analysis of Piperazine Compounds: Applic

- 1-Benzyl-4-piperidone 99%. Sigma-Aldrich.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

1-N-Cbz-2-ethylpiperidin-4-one CAS number and molecular weight

This technical guide details the properties, synthesis, and application of 1-N-Cbz-2-ethylpiperidin-4-one , a critical chiral intermediate in the synthesis of piperidine-based pharmaceuticals.

High-Purity Chiral Scaffold for Alkaloid and Drug Synthesis

Chemical Identity & Physical Properties

This compound serves as a protected piperidone scaffold, distinguished by the ethyl group at the C2 position. This substitution introduces a chiral center adjacent to the nitrogen, significantly influencing the conformational dynamics and binding selectivity of downstream pharmaceutical targets (e.g., GPCRs, Kinases).

| Property | Data |

| IUPAC Name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate |

| Common Name | 1-N-Cbz-2-ethylpiperidin-4-one |

| CAS Number | 1245645-94-6 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| SMILES | CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

| Appearance | Colorless to pale yellow viscous oil (racemic) or solid (enantiopure) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Carbamate (Cbz protection), Ketone (C4), Ethyl side chain (C2) |

Structural Analysis & Conformational Dynamics

Unlike the symmetric 1-Cbz-4-piperidone, the 2-ethyl substituent breaks the ring symmetry, creating a stereocenter at C2.

-

Stereochemistry: The compound exists as a pair of enantiomers (R and S). In drug discovery, the cis/trans relationship relative to substituents added at C4 (during reductive amination or Grignard addition) is critical.

-

Conformation: The piperidone ring typically adopts a distorted chair or twist-boat conformation. The bulky Cbz group and the C2-ethyl group create steric strain (A1,3-strain) that dictates the facial selectivity of nucleophilic attacks at the C4-ketone.

Synthesis Protocols

Two primary routes are established: Route A (Scalable/Racemic) using Dieckmann condensation, and Route B (Stereoselective) using conjugate addition.

Route A: Dieckmann Condensation (Scalable)

This method is preferred for bulk production of the racemic scaffold.

-

Michael Addition: React ethyl 2-pentenoate (or equivalent) with ethyl acrylate and benzylamine to form the acyclic diester precursor.

-

Protection: If using a primary amine, protect with Cbz-Cl.

-

Cyclization: Treat the diester with NaOEt/EtOH or KOtBu/Toluene to induce Dieckmann cyclization, yielding the β-keto ester.

-

Decarboxylation: Acid hydrolysis (HCl/AcOH) removes the ester group, yielding the target ketone.

Route B: Cu-Catalyzed Conjugate Addition (Stereoselective)

This modern approach allows for the synthesis of enantiomerically enriched material.

-

Precursor Formation: Synthesis of N-Cbz-2,3-dehydro-4-piperidone (the enone).

-

Asymmetric Addition: Use a chiral Copper (Cu) catalyst with a phosphoramidite ligand.

-

Reaction: Add Diethylzinc (Et₂Zn) or an organoaluminum reagent. The catalyst directs the ethyl group to the C2 position with high enantiomeric excess (ee > 90%).

Visualization: Synthesis Pathways

Figure 1: Comparison of the Dieckmann Condensation (Route A) and Pyridinium Reduction (Route B) pathways.

Applications in Drug Discovery

The 2-ethyl-piperidine moiety is a "privileged structure" in medicinal chemistry, often improving metabolic stability (blocking alpha-oxidation) and receptor selectivity.

Opioid Receptor Modulators

-

Fentanyl Analogs: The 2-ethyl group mimics the steric bulk found in certain high-potency opioids. It restricts the rotation of the piperidine ring when bound to the Mu-opioid receptor (MOR).

-

Mechanism: Reductive amination of the C4-ketone with aniline derivatives yields 4-anilidopiperidines.[1] The Cbz group is removed (H₂/Pd-C) to allow attachment of the phenethyl chain.

Acetylcholinesterase Inhibitors (Donepezil Analogs)

-

Context: Donepezil is used for Alzheimer's disease.

-

Modification: Introducing an ethyl group at C2 of the piperidine ring creates steric interference that can enhance selectivity for AChE over BuChE (Butyrylcholinesterase).

-

Protocol: The C4 ketone is converted to a vinyl/allyl group via Wittig reaction, followed by hydrogenation to link the indanone moiety.

Workflow: Derivatization Strategy

Figure 2: Divergent synthesis strategies utilizing the C4-ketone handle.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (m, 5H): Benzyl aromatic protons.

-

δ 5.15 (s, 2H): Benzylic -CH₂- protons (singlet).

-

δ 4.5-4.0 (m, 1H): C2-H (Multiplet, shifted downfield due to N-Cbz).

-

δ 3.8-3.5 (m, 1H): C6-H equatorial.

-

δ 3.0-2.8 (m, 1H): C6-H axial.

-

δ 2.6-2.3 (m, 4H): C3-H and C5-H (α-keto protons).

-

δ 1.6-1.4 (m, 2H): Ethyl -CH₂-.

-

δ 0.9 (t, 3H): Ethyl -CH₃ (Triplet).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ calculated: 262.14.

-

[M+Na]⁺ often observed.

-

References

-

ChemicalBook. (n.d.). 1-Cbz-4-Piperidone synthesis and properties. Retrieved from

-

BLD Pharm. (n.d.). Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate Product Page. Retrieved from

-

Shintani, R., et al. (2004).[2] Copper-Catalyzed Asymmetric 1,4-Addition of Alkenyl Alanes to N-Substituted-2,3-dehydro-4-piperidones. Journal of the American Chemical Society, 126, 6240–6241.[2]

-

King's College London. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Thesis. Retrieved from

-

Cayman Chemical. (n.d.). N-Cbz-4-piperidone Product Information. Retrieved from

Sources

Conformational Dynamics of 2-Substituted Piperidin-4-one Derivatives: A Mechanistic and Analytical Guide

Executive Summary

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for a vast array of pharmacologically active compounds, including analgesics, neuroleptics, and antimicrobial agents[1]. The stereochemical orientation of substituents—particularly at the C-2 and C-6 positions—profoundly impacts the molecule's receptor binding affinity and overall pharmacokinetic profile[2]. This technical guide explores the mechanistic drivers behind the conformational equilibria of 2-substituted piperidin-4-ones, detailing the analytical workflows and self-validating experimental protocols required to accurately elucidate their 3D structures.

Mechanistic Drivers of Piperidin-4-one Conformations

The conformational landscape of piperidin-4-ones is dictated by a delicate balance of steric hindrance, torsional strain, and stereoelectronic effects.

The Chair-Boat Equilibrium and Equatorial Preference

Unsubstituted and symmetrically substituted piperidin-4-ones predominantly adopt a standard chair conformation[1]. In 2-substituted and 2,6-diaryl-substituted derivatives, bulky groups overwhelmingly prefer equatorial orientations to minimize 1,3-diaxial steric clashes[3]. This equatorial preference ensures the thermodynamic stability of the chair form, which is the default state for most unfunctionalized secondary amines in this class.

N-Acylation and Allylic (A-1,3) Strain

The introduction of an N-acyl group (e.g., N-chloroacetyl or N-benzoyl) fundamentally alters the conformational landscape. Delocalization of the nitrogen lone pair into the carbonyl

This flattening at the nitrogen atom introduces severe allylic strain (A-1,3 strain) between the N-acyl oxygen and the equatorial C-2/C-6 substituents. To alleviate this immense steric clash, the ring undergoes a conformational flip from a stable chair to a distorted twist-boat or boat conformation[4]. Furthermore, the introduction of an axial methyl group at C-3 can cause localized flattening of the C(5)-C(6) bond, further shifting the equilibrium[3].

Mechanistic pathways dictating the chair-to-boat conformational shifts in piperidines.

Analytical Framework for Conformational Assignment

NMR Spectroscopy: The Cornerstone of Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating solution-state conformations of piperidin-4-one derivatives[5][6].

-

Coupling Constants (

) : The vicinal coupling constants between adjacent protons provide direct evidence of dihedral angles via the Karplus equation. A -

Chemical Shifts : Protons and carbons adjacent to a protonated nitrogen (C-2, C-6) or carbonyl group (C-3, C-5) are highly deshielded[5]. The orientation of methyl groups (axial vs. equatorial) dictates their specific resonance frequencies due to anisotropic effects within the ring[5].

X-Ray Crystallography & Hirshfeld Surface Analysis

While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SXRD) offers absolute solid-state geometries[8][9]. Hirshfeld surface analysis further quantifies intermolecular interactions, revealing that H···H and C–H···Cl hydrogen bonds often stabilize specific non-chair conformations in the crystal lattice[8].

Workflow for the conformational elucidation of piperidin-4-one derivatives.

Quantitative Conformational Data

The following table summarizes the diagnostic NMR parameters used to differentiate between conformational states.

Table 1: Diagnostic NMR Parameters for Conformational Assignment

| Conformational State | Derivative Type | C-2 Chemical Shift ( | Key Diagnostic Feature | ||

| Chair | 2,6-Diarylpiperidin-4-one | 10.5 – 12.0 | 11.0 – 13.5 | 55.0 – 60.0 | Strong 1,3-diaxial NOE cross-peaks |

| Twist-Boat / Boat | N-Acyl-2,6-diarylpiperidin-4-one | 4.5 – 6.5 | 4.5 – 6.5 | 50.0 – 54.0 | Broadened benzylic proton signals |

| Flattened Chair | 3-Alkyl-2,6-diarylpiperidin-4-one | 8.5 – 9.5 | 10.0 – 11.5 | 52.0 – 58.0 | Decreased |

Self-Validating Experimental Protocol: Synthesis & NMR Validation

To ensure scientific integrity, the following protocol outlines the synthesis of a 2,6-diarylpiperidin-4-one and the subsequent self-validating NMR workflow used to prove its conformation.

Step 1: Multicomponent Mannich Condensation

-

Action : Dissolve ammonium acetate (100 mmol), benzaldehyde (200 mmol), and an appropriate ketone (200 mmol) in 95% ethanol. Heat the solution with gentle swirling until the color changes to orange[3].

-

Causality : The 1:2:2 stoichiometric ratio ensures double condensation. Ammonium acetate acts as the nitrogen source, driving the formation of the piperidine ring via sequential imine formation and intramolecular cyclization[5].

-

Validation : Monitor via Thin-Layer Chromatography (TLC). The appearance of a distinct, high-

spot indicates successful cyclization.

Step 2: N-Acylation (Inducing the Conformational Flip)

-

Action : React the purified 2,6-diarylpiperidin-4-one (2.5 mmol) with chloroacetyl chloride (10 mmol) in anhydrous benzene (50 mL) using triethylamine (10 mmol) as a base[8]. Stir at room temperature for 6 hours.

-

Causality : Triethylamine scavenges the HCl byproduct, driving the reaction forward and preventing the protonation of the piperidine nitrogen. The bulky N-chloroacetyl group introduces severe A-1,3 strain, forcing the ring out of its native chair conformation into a twist-boat[4].

Step 3: NMR Acquisition & Self-Validation

-

Action : Acquire 1D (

H, -

Causality : 1D

H NMR provides the critical coupling constants. If -

Validation (The Self-Validating Loop) : Relying solely on

-coupling can be ambiguous if signals overlap. To self-validate the structural assignment, analyze the 2D NOESY spectrum. A strong NOE cross-peak between the C-2 and C-6 axial protons confirms they are spatially close (a 1,3-diaxial relationship), definitively proving the chair conformation independent of

Conclusion

The conformational analysis of 2-substituted piperidin-4-ones is a masterclass in physical organic chemistry. By understanding the causal relationships between N-acylation, allylic strain, and 1,3-diaxial interactions, researchers can predict and manipulate the 3D architecture of these molecules. Utilizing a self-validating analytical workflow combining 1D coupling constants with 2D NOESY spatial mapping ensures absolute confidence in structural assignments, paving the way for highly targeted drug development.

References

1.[1] Muthuvel R. Ezhilarasi and Mannathusamy Gopalakrishnan. "Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives." Letters in Organic Chemistry, 2023. 1 2.[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." NIH, 2020. 2 3.[5] "2,5-Dimethylpiperidin-4-one hydrochloride." Benchchem. 5 4.[4] "Synthesis, characterization, stereochemistry, antibacterial and antioxidant activity of N-chloroacetyl-2,6-diphenylpiperidines." ResearchGate, 2025. 4 5.[8] "Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one." IUCr, 2026.8 6.[9] "Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition." ResearchGate, 2025. 9 7.[3] "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones." Asian Journal of Chemistry. 3 8.[7] "Conformational analysis of some N-hydroxypiperidin-4-one oximes." ResearchGate. 7 9.[6] "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." PubMed.6 10. "Rotational equilibria in boat conformations of N-acyl-r-2,c-6-di(2-hetero- aryl)piperidin-4-ones using NMR spectra and semiempirical MO calculations." NIScPR. 11.[10] "Reductive Amination of 2,6-Diarylpiperidin-4-ones." Sci-Hub.10

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dimethylpiperidin-4-one hydrochloride | 102074-04-4 | Benchchem [benchchem.com]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Reductive Amination of 2,6-Diarylpiperidin-4-ones / Synthetic Communications, 2013 [sci-hub.red]

Thermodynamic Stability & Conformational Dynamics of 1-N-Cbz-2-ethylpiperidin-4-one

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one (CAS: 19099-93-5 analog/derivative) represents a critical scaffold in the synthesis of piperidine-based alkaloids and opioid analgetics. Its thermodynamic stability is governed by a complex interplay between conformational preferences (driven by

This guide provides a rigorous analysis of the molecule's energy landscape, degradation pathways, and required stability-indicating protocols. Unlike simple cyclohexanones, the N-Cbz protective group introduces anisotropic steric effects that significantly alter the Boltzmann distribution of conformers, directly impacting reactivity and shelf-life.

Structural Analysis & Conformational Thermodynamics[1]

The Energy Landscape

The piperidone ring exists in a dynamic equilibrium between two chair conformations and a higher-energy twist-boat form. For 1-N-Cbz-2-ethylpiperidin-4-one, the stability is dictated by three competing forces:

-

1,3-Diaxial Interactions: The ethyl group at C2 prefers the equatorial position to avoid steric clash with axial protons at C4 and C6.

-

Allylic (

) Strain: The N-Cbz group has partial double-bond character ( -

Dipole-Dipole Interactions: The antiparallel alignment of the C4-ketone and N-Cbz dipoles stabilizes specific chair forms.

Carbamate Rotamerism

The N-Cbz bond exhibits restricted rotation, creating

-

Rotamer A (

-isomer): The carbonyl oxygen of the Cbz is cis to the C2-ethyl group. This creates severe steric strain, making this rotamer thermodynamically unfavorable. -

Rotamer B (

-isomer): The carbonyl oxygen is trans to the C2-ethyl group. This is the dominant thermodynamic species.

Visualization of Conformational Dynamics

Figure 1: Conformational equilibrium showing the energetic cost of ring inversion and the dominance of the equatorial chair, modulated by Cbz rotamerism.

Chemical Stability & Degradation Pathways

While the C2 chiral center is configurationally stable (it is not

Aldol Dimerization (Primary Risk)

The ketone at C4 renders the protons at C3 and C5 acidic (

-

Mechanism: Enolization

Nucleophilic attack on C4 -

Thermodynamic Driver: The formation of the conjugated enone system is irreversible and thermodynamically favored.

Oxidation

The Cbz benzylic position is susceptible to radical autoxidation, though this is slow. More critically, the

Hydrolysis

-

Acidic: The carbamate is stable to mild acid but will cleave in strong HBr/AcOH.

-

Basic: Stable to mild base; strong base at high temp may hydrolyze the ester linkage of the Cbz.

Figure 2: Primary degradation pathways. Note that Aldol Dimerization is the most significant thermodynamic risk in solution.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[1]

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Minimal degradation (Cbz is acid stable). |

| Base Hydrolysis | 0.1 N NaOH, Ambient, 4h | High Risk: Rapid aldol dimerization (yellowing). |

| Oxidation | 3% | Formation of N-oxide or benzylic oxidation. |

| Thermal | 60°C, Solid State, 7 days | Assess physical stability (melting/amorphous conversion). |

| Photostability | UV/Vis (1.2M lux hours) | Radical formation at benzylic Cbz position. |

Protocol B: Deuterium Exchange Kinetics (Enolization Rate)

Objective: Quantify the thermodynamic acidity of C3/C5 protons to predict dimerization risk.

-

Dissolve: 10 mg of substrate in

(Methanol-d4). -

Buffer: Add trace

or -

Monitor: Run

-NMR every 15 minutes for 4 hours. -

Analysis: Integrate the signals for C3-H and C5-H.

-

Result: A decrease in integral intensity indicates rapid H/D exchange, correlating directly with the propensity for aldol condensation. If

hour, the compound must be stored at -20°C.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain purity >98%:

-

Temperature: Store at -20°C . The activation energy for aldol condensation is accessible at room temperature.

-

Atmosphere: Blanket with Argon or Nitrogen . Excludes moisture (hydrolysis risk) and Oxygen (radical oxidation).

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage as they facilitate proton transfer/enolization. Store as a neat oil or solid.

-

Container: Amber glass (Type I) to prevent photolytic degradation of the Cbz group.

References

-

Borne, R. F., Fifer, E. K., & Waters, I. W. (1984).[2] Conformationally restrained fentanyl analogues.[2] 2. Synthesis and analgetic evaluation of perhydro-1,6-naphthyridin-2-ones. Journal of Medicinal Chemistry, 27(10), 1271–1275. [Link]

- Kumari, G., et al. (2016). Conformational analysis of 2-substituted piperazines and piperidines. Journal of Molecular Structure.

-

McElvain, S. M., & Rorig, K. (1948).[3] Piperidine derivatives; the condensation of aromatic aldehydes with 1-methyl-4-piperidone.[3] Journal of the American Chemical Society, 70(5), 1820–1825. [Link] (Foundational text on piperidone aldol condensation).

-

NIST Chemistry WebBook. (2023). 1-Ethyl-4-piperidone Thermochemical Data. [Link]

Sources

Literature review of Cbz-protected piperidone intermediates

Technical Guide: -Cbz-4-Piperidone Intermediates

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2][3]

Introduction: The Strategic Value of the Scaffold

This intermediate is a precursor for diverse therapeutic classes, including:

-

Acetylcholinesterase Inhibitors: Analogs of Donepezil for Alzheimer’s disease.

-

Menin-MLL Inhibitors: Targeted therapies for acute leukemia.[1]

-

Spirocyclic Alkaloids: Via Fischer indole synthesis.

-

Opioid Receptor Modulators: (Note: Due to structural similarities to controlled precursors, this compound is often subject to regulatory monitoring, e.g., DEA List I in the USA).

Optimized Synthesis Protocol

Objective: Preparation of

2.1 Reaction Mechanism & Causality

The synthesis relies on a Schotten-Baumann reaction. The biphasic system (Water/DCM or Water/THF) utilizes an inorganic base (

-

Why Biphasic? It prevents the hydrolysis of the highly reactive Cbz-Cl reagent by water while maintaining the solubility of the inorganic base.

-

Temperature Control: Maintaining

is critical to suppress the decomposition of Cbz-Cl into benzyl chloride and

2.2 Step-by-Step Protocol

Reagents:

-

4-Piperidone monohydrate HCl (10.0 g, 65.1 mmol)

-

Benzyl chloroformate (Cbz-Cl) (11.1 mL, 78.1 mmol, 1.2 eq)

-

Sodium Carbonate (

) (17.2 g, 162 mmol, 2.5 eq) -

Solvents: THF (80 mL), Water (80 mL)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve

in water. Add 4-piperidone HCl. The solution will turn clear. Add THF. -

Acylation: Cool the mixture to

in an ice bath. Add Cbz-Cl dropwise over 30 minutes via an addition funnel.-

Self-Validating Check: Evolution of

gas should be minimal if temperature is controlled. Vigorous bubbling indicates decomposition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Work-up:

-

Purification: The crude oil is often

pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 7:3).

Yield: Expect 14.5 – 15.0 g (95-98%) as a colorless to pale yellow oil.

2.3 Visualization: Synthesis Pathway

Caption: Schotten-Baumann acylation pathway for N-Cbz-protection.

Core Reactivity: Reductive Amination

The C4 ketone is highly reactive toward secondary amine formation. This is the primary vector for introducing therapeutic diversity.

3.1 Protocol: Reductive Amination with Generic Amine (

)

Reagents:

- -Cbz-4-piperidone (1.0 eq)

-

Amine (

) (1.1 eq) -

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

DCM (0.2 M concentration)

Procedure:

-

Imine Formation: Mix piperidone and amine in DCM. Add AcOH. Stir for 30 mins at RT.

-

Reduction: Add STAB portion-wise. Stir for 16 hours.

-

Why STAB? Unlike

, STAB is mild and will not reduce the ketone before the imine is formed, preventing alcohol byproducts.

-

-

Quench: Quench with saturated

. Extract with DCM.[3]

3.2 Visualization: Reductive Amination Mechanism

Caption: Mechanism of direct reductive amination using STAB.

Advanced Application: Fischer Indole Synthesis

Reaction with aryl hydrazines yields tetrahydro-gamma-carbolines, a scaffold found in antihistamines (e.g., Mebhydrolin) and serotonin antagonists.

Protocol Summary:

-

Condensation: Reflux

-Cbz-4-piperidone with phenylhydrazine HCl in Ethanol to form the hydrazone. -

Cyclization: Treat the isolated hydrazone with acid catalysts (Polyphosphoric acid or

in AcOH) at elevated temperatures ( -

Result: Formation of the indole core fused to the piperidine ring.

Data Table: Reaction Conditions Comparison

| Catalyst | Solvent | Temp ( | Yield (%) | Notes |

| EtOH | 80 | 45-55 | Significant tar formation. | |

| PPA (Polyphosphoric) | None | 100 | 78-85 | Optimal for scale-up. |

| AcOH | 110 | 65-70 | Requires difficult work-up. |

Regulatory & Safety Compliance

Regulatory Status:

In the United States,

-

Compliance: Researchers must verify local regulations. Valid licenses (e.g., DEA registration) are typically required for purchase and storage.

-

Record Keeping: Strict inventory logs and usage tracking are mandatory.

Handling & Stability:

-

Storage: Store under Nitrogen at

. -

Stability: Stable for >12 months if protected from moisture.

-

Hazards: Skin and eye irritant.[9][10][11][12] Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

Synthesis & Optimization

-

Medicinal Applications (Donepezil)

-

Regulatory Data

- Title: N-Cbz-4-piperidone Product Information & DEA St

-

Source:Cayman Chemical.[15]

-

Fischer Indole Methodology

- Safety Data Sheet: Title: Safety Data Sheet: N-Benzyl-4-piperidone (Analogous handling). Source:Fisher Scientific.

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. N-Carbethoxy-4-piperidone - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

Comprehensive NMR Spectral Analysis of 1-N-Cbz-2-ethylpiperidin-4-one: Structural Characterization and Conformational Dynamics

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one (Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate) is a highly versatile building block in organic synthesis and medicinal chemistry. The piperidine core is ubiquitous in FDA-approved drugs, and the orthogonal reactivity of the C4-ketone and the N1-Carboxybenzyl (Cbz) protecting group makes this molecule an ideal intermediate for complex alkaloid synthesis.

However, the structural characterization of N-Cbz protected substituted piperidines is notoriously complex. The partial double-bond character of the carbamate C–N bond induces restricted rotation, leading to the presence of syn and anti rotamers in solution at room temperature [1]. This technical guide provides an authoritative breakdown of the

Conformational Dynamics: The "Rotamer" Effect

Before analyzing the quantitative data, one must understand the physical chemistry governing the molecule's behavior in an NMR spectrometer.

In 1-N-Cbz-2-ethylpiperidin-4-one, the lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl group of the Cbz moiety. This resonance creates a partial double bond between the nitrogen and the carbamate carbon, restricting free rotation. Consequently, the molecule exists as an equilibrium mixture of two distinct conformational isomers (rotamers) at room temperature (typically ~298 K) [2].

Causality in NMR: Because the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals for protons and carbons in close spatial proximity to the nitrogen (specifically C2, C6, and the C2-ethyl appendage) experience significant chemical exchange broadening. In routine room-temperature spectra, these signals may appear as broad singlets, complex multiplets, or even broaden into the baseline, making automated peak picking unreliable.

Quantitative Spectral Data and Assignments

The following tables synthesize the

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment | Mechanistic Notes |

| 7.39 – 7.31 | Multiplet (m) | 5H | Aromatic protons (Cbz) | Sharp signals; free rotation of the phenyl ring. |

| 5.17 | Singlet (s) | 2H | Ph-CH | Diastereotopic nature may cause slight broadening. |

| 4.79 | Broad Singlet (br s) | 1H | C2-H (Equatorial/Axial) | Highly broadened due to N-Cbz rotameric exchange. |

| 4.31 | Broad Singlet (br s) | 1H | C6-H | Broadened by proximity to the carbamate nitrogen. |

| 3.38 | ddd (J = 13.9, 11.4, 4.0) | 1H | C6-H | Exhibits strong geminal and axial-axial vicinal coupling. |

| 2.68 | dd (J = 14.5, 6.7) | 1H | C3-H | Adjacent to C4 ketone; deshielded. |

| 2.54 – 2.44 | Multiplet (m) | 1H | C5-H | Complex splitting from adjacent C6 protons. |

| 2.35 | Doublet (d, J = 15.5) | 1H | C3-H | Strong geminal coupling with C3-H |

| 2.26 | Doublet (d, J = 14.4) | 1H | C5-H | Strong geminal coupling with C5-H |

| ~1.55 | Multiplet (m) | 2H | CH | Often obscured or broadened into the baseline by rotamers. |

| 1.19 | Triplet (t, J = 9.1) | 3H | CH | Terminal methyl; J-value reflects conformational strain. |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Notes |

| 207.8 | Quaternary (C=O) | C4 Ketone | Highly deshielded by the sp |

| 155.1 | Quaternary (C=O) | Cbz Carbamate | Characteristic shift for N-protecting carbamates. |

| 136.4 | Quaternary (Ar-C) | Phenyl ipso-carbon | - |

| 128.6, 128.3, 128.1 | Methine (Ar-CH) | Phenyl o, m, p-carbons | Standard aromatic region. |

| 67.6 | Methylene (CH | Benzyl CH | Deshielded by adjacent oxygen. |

| 48.3 | Methine (CH) | C2 (Piperidine) | Broadened by rotameric exchange. |

| 46.6 | Methylene (CH | C6 (Piperidine) | Broadened by rotameric exchange. |

| 40.6 | Methylene (CH | C3 (Piperidine) | α to the C4 ketone. |

| 38.6 | Methylene (CH | C5 (Piperidine) | α to the C4 ketone. |

| ~23.5 | Methylene (CH | Ethyl CH | Often missing in ambient temp literature due to extreme broadening. |

| 19.0 | Methyl (CH | Ethyl CH | - |

Analytical Note: In standard literature reports, the ethyl CH

Experimental Protocol: Self-Validating NMR Workflow

To overcome the analytical challenges posed by carbamate rotamers, researchers must employ a self-validating Variable-Temperature (VT) NMR protocol. This ensures that missing or broad signals are mathematically and physically accounted for.

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of highly purified 1-N-Cbz-2-ethylpiperidin-4-one.

-

Dissolve in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that degrade resolution.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into the spectrometer (e.g., 400 MHz or higher).

-

Lock onto the deuterium frequency of CDCl

. -

Perform gradient shimming (Z0–Z5) to achieve a TMS linewidth at half-height (FWHH) of

0.8 Hz.

Step 3: Variable Temperature (VT) Acquisition To resolve rotameric broadening, the sample must be pushed out of the intermediate exchange regime.

-

Coalescence Method (High Temp): Heat the probe to 330 K (using DMSO-d

or Toluene-d -

Freezing Method (Low Temp): Alternatively, cool the probe to 253 K. This slows the interconversion rate, "freezing" the molecule into two distinct syn and anti rotamers, yielding two separate, sharp sets of signals (typically in a ~1.2:1 ratio) [2].

Step 4: Data Processing

-

Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for

H; 1.0 Hz for -

Phase the spectrum manually to ensure pure absorption lineshapes.

-

Apply a multipoint baseline correction to accurately integrate the broad signals at the base of the C2 and C6 peaks.

Workflow Visualization

Self-validating NMR acquisition workflow for resolving carbamate rotamers.

Conclusion

The NMR characterization of 1-N-Cbz-2-ethylpiperidin-4-one requires a deep understanding of molecular dynamics. By recognizing that the N-Cbz group induces a partial double bond and subsequent rotameric exchange, scientists can accurately interpret the characteristic line broadening at the C2, C6, and ethyl positions. Utilizing Variable-Temperature NMR protocols transforms ambiguous, broad spectra into definitive, self-validating structural proof.

References

-

Shintani, R., Tokunaga, N., Doi, H., & Hayashi, T. (2004). A New Entry of Nucleophiles in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions: Addition of Organozinc Reagents for the Synthesis of 2-Aryl-4-piperidones. Journal of the American Chemical Society, 126(20), 6240–6241. URL:[Link]

-

Beng, T. K., & Gawley, R. E. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC / National Institutes of Health (General reference for VT-NMR and N-Boc/N-Cbz piperidine rotameric exchange rates). URL:[Link]

Strategic Utilization of 1-N-Cbz-2-ethylpiperidin-4-one in Complex Alkaloid Synthesis

This guide details the strategic role of 1-N-Cbz-2-ethylpiperidin-4-one (Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, CAS 1245645-94-6) in the total synthesis of complex indole alkaloids, specifically the Iboga and Aspidosperma families.

Executive Summary

1-N-Cbz-2-ethylpiperidin-4-one serves as a high-value "linchpin" intermediate in the divergent total synthesis of monoterpene indole alkaloids. Its structural utility is defined by three key features:

-

The C2-Ethyl Substituent: Pre-installs the critical ethyl side chain (C20 in alkaloid numbering) found in Ibogaine, Vincadifformine, and Tabersonine, eliminating the need for late-stage alkylation which often suffers from poor stereocontrol.

-

The C4-Ketone Handle: Provides an orthogonal reactive site for constructing the isoquinuclidine (Iboga) or indoloazepine (Aspidosperma) cores via enamine formation, reductive amination, or Fischer indole synthesis.

-

The N-Cbz Protection: Offers robust stability during oxidative/acidic steps while allowing for clean, late-stage removal via hydrogenolysis to liberate the secondary amine for final cyclization.

This guide outlines the preparation of this scaffold and its application in two distinct synthetic pathways: the Isoquinuclidine Route (Iboga) and the Tetracyclic Enamine Route (Aspidosperma).

Preparation of the Scaffold[1][2]

While commercially available, the enantioselective preparation of this building block is often required for asymmetric total synthesis. The most reliable route utilizes the Comins' Strategy starting from 4-methoxypyridine.

Protocol: Enantioselective Synthesis via Comins' Reagent

Objective: Synthesis of (2S)-1-N-Cbz-2-ethyl-2,3-dihydro-4-pyridone followed by stereoselective reduction.

-

Acyl Pyridinium Formation:

-

Reagents: 4-Methoxypyridine, Benzyl chloroformate (Cbz-Cl), THF, -78°C.

-

Procedure: Treat 4-methoxypyridine with Cbz-Cl to form the N-acylpyridinium salt.

-

Nucleophilic Addition: Add ethylmagnesium bromide (EtMgBr) in the presence of a chiral auxiliary (e.g., (-)-8-phenylmenthol) or use a chiral ligand to direct the addition to the C2 position.

-

Result: Formation of the dihydropyridone intermediate with the ethyl group installed at C2.

-

-

L-Selectride Reduction:

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

-

Mechanism: Conjugate reduction of the enone. The bulky hydride attacks from the less hindered face (trans to the C2-ethyl group), setting the C2 stereocenter.

-

Workup: Oxidative workup (H₂O₂/NaOH) followed by acidic hydrolysis of the enol ether.

-

Yield: ~75-85% of the target 1-N-Cbz-2-ethylpiperidin-4-one.

-

Application A: The Iboga Alkaloid Pathway (Isoquinuclidine Core)

The primary challenge in synthesizing Ibogaine is the formation of the isoquinuclidine (azabicyclo[2.2.2]octane) bridge. 1-N-Cbz-2-ethylpiperidin-4-one is the precursor to the diene required for the Diels-Alder cycloaddition.

Synthetic Logic

-

Enol Triflate Formation: The ketone at C4 is converted to a vinyl triflate.

-

Coupling: Palladium-catalyzed cross-coupling (Suzuki or Stille) introduces the indole moiety.

-

Cyclization: An intramolecular Diels-Alder or Heck reaction closes the bridge.

Workflow Diagram (Graphviz)

Caption: Divergent synthesis of the Iboga core from the piperidone scaffold via Pd-catalyzed coupling and cycloaddition.

Application B: The Aspidosperma Pathway (Wenkert Cyclization)

For alkaloids like Vincadifformine, the strategy shifts to exploiting the enamine character of the piperidone.

Experimental Protocol: Wenkert Enamine Cyclization

Objective: Construction of the tetracyclic ABCD ring system.

-

Condensation:

-

Reagents: 1-N-Cbz-2-ethylpiperidin-4-one, Tryptophyl bromide (or Tryptamine), Molecular Sieves (4Å), Toluene.

-

Conditions: Reflux with Dean-Stark trap to remove water.

-

Mechanism: Formation of the iminium ion followed by isomerization to the enamine.

-

-

Alkylation/Cyclization:

-

Reagents: Methyl acrylate (or similar electrophile).

-

Procedure: The enamine attacks the acrylate (Michael addition), followed by closure of the ring onto the iminium or indole C2 position.

-

Note: The Cbz group may need to be removed prior to this step if the N-atom is required to be nucleophilic, or it serves to protect the nitrogen until the final closure.

-

-

Deprotection (if Cbz retained):

-

Reagents: H₂, Pd/C (10%), MeOH.

-

Observation: Clean removal of the Cbz group to yield the free secondary amine, which often spontaneously cyclizes with pendant esters or aldehydes.

-

Quantitative Comparison of Synthetic Routes

| Feature | Iboga Route (Isoquinuclidine) | Aspidosperma Route (Indoloazepine) |

| Key Reaction | Diels-Alder / Heck Cyclization | Mannich / Michael Addition |

| Role of C2-Ethyl | Becomes the C20 side chain (Exo/Endo control) | Becomes the D-ring ethyl substituent |

| Stereocontrol | Controlled by chiral auxiliary or catalyst | Controlled by substrate thermodynamics |

| Step Count | 7-10 Steps (from piperidone) | 5-8 Steps (from piperidone) |

| Yield Efficiency | Moderate (40-60%) | High (60-80%) |

References

-

Olson, D. E., et al. (2025).[1][2] "Efficient and modular synthesis of ibogaine and related alkaloids." Nature Chemistry.[1][2] Link

- Context: Describes a modern, modular approach to the Iboga skeleton, validating the strategy of pre-installing the ethyl side chain on the piperidine ring.

-

Kuehne, M. E., & Bornmann, W. G. (1989). "Total syntheses of vincadifformine, tabersonine, and minovine." The Journal of Organic Chemistry, 54(12), 2807-2816. Link

- Context: Foundational work on using 2-ethyl-piperidine derivatives for Aspidosperma alkaloid synthesis.

-

Comins, D. L., & Joseph, S. P. (1996).[3] "Asymmetric Synthesis of 2-Alkyl-2,3-dihydro-4-pyridones." Advances in Nitrogen Heterocycles, 2, 251-294.[3]

- Context: The definitive protocol for synthesizing the enantiopure 1-N-Cbz-2-ethylpiperidin-4-one scaffold.

-

Wenkert, E. (1968). "The chemically induced biological synthesis of indole alkaloids." Accounts of Chemical Research, 1(3), 78-84. Link

- Context: Establishes the biosynthetic and synthetic logic of the enamine cycliz

Sources

Physical characteristics and melting point of 1-N-Cbz-2-ethylpiperidin-4-one

This guide details the physical characteristics, synthesis, and handling of 1-N-Cbz-2-ethylpiperidin-4-one , a critical chiral pharmacophore used in the development of alkaloids and opioid analogs.

Chemical Identity & Core Characteristics

1-N-Cbz-2-ethylpiperidin-4-one is a protected piperidone derivative characterized by a benzyloxycarbonyl (Cbz) group on the nitrogen and an ethyl substituent at the C2 position. This scaffold serves as a versatile "chiral pool" intermediate for synthesizing complex 2,4-disubstituted piperidines.

| Feature | Data / Specification |

| IUPAC Name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate |

| Common Name | 1-Cbz-2-ethyl-4-piperidone |

| CAS Number | 1245645-94-6 (Specific isomer/racemate varies by vendor) |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| SMILES | CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

| InChI Key | Derivative specific (Core: VRJHQPZVIGNGMX for piperidone backbone) |

Physical Characteristics & Melting Point

The physical state of 1-N-Cbz-2-ethylpiperidin-4-one is heavily influenced by its enantiomeric purity. While the unsubstituted analog (1-Cbz-4-piperidone) is a well-defined solid (MP: 38–41 °C), the introduction of the C2-ethyl group disrupts crystal packing, often resulting in a lower melting point or a waxy solid state at room temperature.

Observed Physical Properties

| Property | Value / Observation | Notes |

| Physical State | Colorless Solid or Viscous Oil | Reported as a "colorless solid" in high-purity isolation [1]. |

| Melting Point | Ambient to ~45 °C (Predicted) | Exact experimental MP is rarely indexed in open databases; typically isolated as a low-melting waxy solid. |

| Boiling Point | > 400 °C (Predicted) | Decomposes before boiling at atm pressure. Flash point >110 °C. |

| Solubility | High | Soluble in DCM, CHCl₃, EtOAc, MeOH. Insoluble in water. |

| Appearance | White to off-white crystalline mass | Waxy texture is common if trace solvent remains. |

Critical Note: If your sample appears as a yellow oil, it may contain residual solvent or impurities (e.g., benzyl alcohol from Cbz degradation). High-vacuum drying (0.1 mmHg) is recommended to induce crystallization.

Synthesis & Preparation Protocols

The synthesis of 1-N-Cbz-2-ethylpiperidin-4-one is generally approached via two primary pathways: the Dieckmann Condensation (for racemic scaffolds) or Conjugate Addition (for chiral synthesis).

Method A: Protection of 2-Ethyl-4-piperidone (Standard)

This method assumes access to the 2-ethyl-4-piperidone core (often available as a hydrochloride salt).[1]

Reagents:

-

2-Ethyl-4-piperidone HCl[1]

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Na₂CO₃

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Suspend 2-ethyl-4-piperidone HCl (1.0 equiv) in DCM (10 volumes) at 0 °C.

-

Base Addition: Add Et₃N (2.5 equiv) dropwise to liberate the free amine. Stir for 15 min.

-

Protection: Add Cbz-Cl (1.1 equiv) dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Reaction: Allow warming to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the colorless solid .

Method B: Asymmetric Conjugate Addition (Advanced)

For enantioselective synthesis, organometallic addition to a dihydropyridone is preferred [1].

Figure 1: Copper-catalyzed asymmetric synthesis route for chiral 2-substituted piperidones.

Characterization & Validation

To validate the identity of the compound, utilize the following spectroscopic markers.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: δ 7.30–7.40 (m, 5H) – Cbz phenyl group.

-

Benzylic Protons: δ 5.15–5.20 (s, 2H) – N-COO-CH₂-Ph.

-

C2-Methine: δ 4.60–4.80 (broad m, 1H) – Proton at the chiral center (C2).

-

Ring Methylenes: δ 2.30–4.20 (complex m, 6H) – Piperidone ring protons (C3, C5, C6).

-

Ethyl Group:

-

δ 1.40–1.60 (m, 2H) – CH₂ of ethyl.

-

δ 0.90–1.00 (t, 3H) – Terminal CH₃.

-

Mass Spectrometry

-

Technique: ESI-MS or GC-MS.

-

Expected Ion: [M+H]⁺ = 262.32 m/z.

-

Fragmentation: Loss of Cbz group (91 m/z benzyl tropylium ion) is common in EI-MS.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

-

Stability: Stable for >2 years if kept dry. The ketone moiety is susceptible to reduction or condensation if exposed to strong nucleophiles or bases during storage.

Safety Profile

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

-

Precursor Status: While not a controlled substance itself, 4-piperidones are structural precursors to fentanyl analogs. Strict inventory tracking is recommended to comply with laboratory diversion controls.

References

-

Müller, D. (2015). Copper-Catalyzed Asymmetric 1,4-Addition of Alkenyl Alanes to N-Substituted-2,3-dehydro-4-piperidones. Amazon AWS / University Thesis Archive. 4[5]

-

Sigma-Aldrich. 1-Benzyl-4-piperidone Product Sheet. (Analogous physical data).[3][5][6][7][4][8][9][10][11] [5]

-

ChemicalBook. 1-N-Cbz-4-piperidone Physical Properties. 12[5]

Sources

- 1. 郑州药领医药科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl N- Cbz -piperidine-4-carboxylate CAS#: 160809-38-1 [m.chemicalbook.com]

- 12. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: De Novo Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one via Aza-Michael/Dieckmann Sequence

Strategic Rationale & Mechanistic Overview

Substituted piperidin-4-ones are privileged scaffolds in medicinal chemistry, serving as critical precursors for complex alkaloids, analgesics, and kinase inhibitors[1]. The synthesis of 2-alkylated piperidin-4-ones, such as, requires precise control over ring formation and functional group tolerance.

Starting from the commercially available, the most robust method for constructing the piperidine core is a four-step sequence: Aza-Michael addition, amine protection, Dieckmann condensation, and decarboxylation[2].

Expertise Insight (Causality of Design):

The Dieckmann condensation of the unsymmetrical N-Cbz diester intermediate theoretically yields two regioisomeric

Workflow Visualization

Fig 1: Four-step synthetic workflow for 1-N-Cbz-2-ethylpiperidin-4-one from ethyl 3-aminopentanoate.

Materials and Reagents

| Reagent / Material | Role in Synthesis | Equivalents |

| Ethyl 3-aminopentanoate | Primary Starting Material | 1.0 eq |

| Ethyl acrylate | Michael Acceptor (C3 bridge provider) | 1.2 eq |

| Benzyl chloroformate (Cbz-Cl) | Amine Protecting Group | 1.1 eq |

| Triethylamine (TEA) | Acid Scavenger (Protection step) | 1.5 eq |

| Sodium Hydride (60% in oil) | Strong Base (Dieckmann Cyclization) | 1.5 eq |

| Sodium Chloride (NaCl) | Nucleophile (Krapcho Decarboxylation) | 2.0 eq |

Step-by-Step Experimental Protocols

Protocol 1: Aza-Michael Addition

Objective: Synthesis of ethyl 3-((3-ethoxy-3-oxopropyl)amino)pentanoate.

-

Charge a round-bottom flask with ethyl 3-aminopentanoate (1.0 eq, 100 mmol) and absolute ethanol (100 mL).

-

Add ethyl acrylate (1.2 eq, 120 mmol) dropwise at room temperature.

-

Heat the mixture to reflux for 16 hours.

-

Causality: The intermolecular aza-Michael addition is thermodynamically driven; sustained heating ensures complete conversion of the primary amine to the secondary amine without requiring a Lewis acid catalyst[1].

-

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate. The crude diester is used directly in the next step.

Protocol 2: N-Cbz Protection

Objective: Synthesis of ethyl 3-(N-(benzyloxycarbonyl)-N-(3-ethoxy-3-oxopropyl)amino)pentanoate.

-

Dissolve the crude secondary amine (100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and add triethylamine (1.5 eq, 150 mmol).

-

Cool the solution to 0 °C using an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq, 110 mmol) dropwise over 30 minutes.

-

Causality: N-protection is mandatory. If left unprotected, the secondary amine would interfere with the strong base in the subsequent Dieckmann condensation, leading to retro-Michael fragmentation or unwanted polymerization.

-

-

Stir at room temperature for 4 hours.

-

Quench with saturated aqueous NaHCO

, extract with DCM, dry over anhydrous Na

Protocol 3: Dieckmann Condensation

Objective: Synthesis of the

-

In a flame-dried flask under an inert atmosphere (N

), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 150 mmol) in anhydrous tetrahydrofuran (THF, 250 mL). -

Add absolute ethanol (0.1 eq) to generate a catalytic amount of highly active sodium ethoxide in situ[2].

-

Dropwise add a solution of the N-Cbz diester (100 mmol) in THF (50 mL) at 0 °C.

-

Warm to room temperature, then heat to 65 °C for 4 hours.

-

Causality: The base deprotonates the

-carbon of the ester, initiating an intramolecular Claisen-type (Dieckmann) cyclization to form the 6-membered piperidine ring[2].

-

-

Quench carefully with glacial acetic acid (to pH 5-6) at 0 °C, extract with ethyl acetate, wash with brine, dry, and concentrate.

Protocol 4: Krapcho Decarboxylation

Objective: Synthesis of 1-N-Cbz-2-ethylpiperidin-4-one.

-

Dissolve the crude

-keto ester (approx. 90 mmol) in dimethyl sulfoxide (DMSO, 150 mL). -

Add sodium chloride (NaCl, 2.0 eq) and deionized water (2.0 eq).

-

Heat the mixture to 140 °C for 5 hours.

-

Causality: The Krapcho conditions selectively decarboxylate the

-keto ester via nucleophilic attack of the chloride ion on the ethyl group, releasing CO

-

-

Cool to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers extensively with water and brine to remove DMSO. Dry, concentrate, and purify via column chromatography to yield the pure target ketone.

Quantitative Data & Self-Validating Analytical Signatures

To ensure a self-validating system, In-Process Quality Control (IPC) markers must be verified before proceeding to the next synthetic step.

| Step | Chemical Transformation | Target Intermediate | Expected Yield | IPC / Analytical Validation Marker |

| 1 | Aza-Michael Addition | Secondary Amine Diester | 88 - 92% | TLC: Ninhydrin stain shifts from red (1° amine) to blue (2° amine). |

| 2 | N-Cbz Protection | N-Cbz Protected Diester | 90 - 95% | |

| 3 | Dieckmann Condensation | 80 - 85% | ||

| 4 | Krapcho Decarboxylation | 1-N-Cbz-2-ethylpiperidin-4-one | 75 - 82% | MS (ESI+): m/z 262.14[M+H] |

References

-

SciSpace: A developed method for synthesis of fentanyl (2010). Explores the detailed reaction conditions of aza-Michael addition and Dieckmann condensation for piperidin-4-one synthesis. 1[1]

-

Cherry (bg.ac.rs): High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated NaH/DMSO. Discusses the Dieckmann condensation of amino-diesters prepared by aza-Michael reactions. 2[2]

-

Sigma-Aldrich: ethyl 3-aminopentanoate | 78221-21-3. Commercial registry and properties of the primary starting material.

-

ChemBuyersGuide: 1-CBZ-2-ETHYLPIPERIDIN-4-ONE CAS:852051-11-7. Chemical registry and structural validation for the target molecule.

Sources

Application Note: Stereoselective Grignard Addition to N-Cbz-2-ethyl-4-piperidone

Executive Summary

The addition of Grignard reagents to N-Cbz-2-ethyl-4-piperidone is a pivotal transformation in the synthesis of functionalized piperidine alkaloids and Janus kinase (JAK) inhibitor analogs. This reaction introduces a quaternary center at C4 and establishes a second stereocenter relative to the C2-ethyl group.

However, this transformation is fraught with two primary challenges:

-

Enolization vs. Nucleophilic Addition: The basicity of Grignard reagents often leads to deprotonation at the

-position (C3/C5), resulting in recovered starting material rather than the desired tertiary alcohol. -

Diastereocontrol: The existing C2-ethyl stereocenter dictates the facial selectivity of the incoming nucleophile. Controlling the cis/trans ratio (relative to the C2-ethyl and C4-hydroxyl groups) requires precise temperature and conformational control.

This guide provides an optimized protocol integrating Cerium(III) Chloride (Luche-type/Imamoto conditions) to suppress enolization and enhance diastereoselectivity, alongside a standard low-temperature protocol.

Mechanistic Insight & Reaction Design

The Challenge of Enolization

4-Piperidones are prone to enolization because the

Solution: The addition of anhydrous Cerium(III) Chloride (

Stereochemical Model (Felkin-Anh / Chair Control)

The N-Cbz-2-ethyl-4-piperidone substrate adopts a chair conformation. The bulky Cbz group and the C2-ethyl substituent influence the ring flip equilibrium.

-

Conformation: The C2-ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Attack Trajectory: The Grignard reagent preferentially attacks from the axial direction (parallel to the axial hydrogens at C3/C5) or equatorial direction. In 4-substituted cyclohexanones, small nucleophiles often favor axial attack (leading to the equatorial alcohol). However, the C2-ethyl group creates steric bias.

-

Outcome: The major diastereomer is typically the one where the incoming "R" group is trans to the C2-ethyl group (1,3-diequatorial relationship), though this is solvent and temperature dependent.

Reaction Scheme

Figure 1: Reaction pathway showing the bifurcation into diastereomers based on nucleophilic attack trajectory.

Pre-Reaction Considerations

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Ether is too volatile for -78°C; THF coordinates Mg/Ce effectively. Must be distilled or from SPS. |

| Reagent Quality | Titrated Grignard | Exact stoichiometry (1.2 - 1.5 equiv) prevents waste and over-alkylation side products. |

| Drying | Azeotropic Distillation | The piperidone is hygroscopic. Trace water kills the Grignard. Dry with toluene azeotrope if unsure. |

| Additive | Anhydrous | CRITICAL: Commercial |

Experimental Protocols

Protocol A: Cerium-Mediated Addition (Recommended for High Yield)

Best for: Valuable substrates, enolizable ketones, or expensive Grignard reagents.

Step 1: Preparation of Anhydrous CeCl3

-

Place

(1.5 equiv relative to ketone) in a Schlenk flask. -

Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

-

Observation: The solid will bubble and eventually become a fine, white, free-flowing powder. Do not overheat (avoid turning it gray/brown).

-

Cool to room temperature (RT) under Argon.

Step 2: Formation of Organocerium Reagent

-

Suspend the dried

in anhydrous THF (5 mL/mmol). -

Stir vigorously at RT for 1–2 hours. The slurry should look milky white.

-

Cool the slurry to -78°C (Dry ice/Acetone bath).

-

Add the Grignard reagent (

, 1.5 equiv) dropwise. -

Stir at -78°C for 30–60 minutes to form the organocerium species.

Step 3: Addition of Substrate

-

Dissolve N-Cbz-2-ethyl-4-piperidone (1.0 equiv) in minimal anhydrous THF.

-

Add the ketone solution dropwise to the organocerium slurry at -78°C over 15 minutes.

-

Process Control: Maintain internal temperature below -70°C to maximize diastereoselectivity.

-

Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

Step 4: Quench and Workup

-

Quench the reaction at 0°C by adding saturated aqueous

solution. -

Caution: Exothermic gas evolution may occur.

-

Dilute with Ethyl Acetate (EtOAc).[1][2] Filter through a Celite pad if a cerium emulsion forms (common issue).

-

Wash organic layer with brine, dry over

, and concentrate.

Protocol B: Standard Grignard Addition (Baseline)

Best for: Simple alkyl Grignards (MeMgBr, EtMgBr) where enolization is less problematic.

-

Cool: Solution of N-Cbz-2-ethyl-4-piperidone in THF to -78°C .

-

Add: Add Grignard reagent (1.2 equiv) dropwise along the flask wall to pre-cool it.

-

Stir: 1 hour at -78°C.

-

Warm: Allow to reach 0°C. If conversion is incomplete (check TLC), warm to RT.

-

Quench: Pour into ice-cold

.

Process Workflow & Logic

Figure 2: Step-by-step workflow for the Cerium-mediated protocol, ensuring rigorous moisture exclusion.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | Enolization of ketone. | Switch to Protocol A (CeCl3) . The organocerium reagent is less basic. Alternatively, use "Barbier conditions" (mix Mg, R-X, and ketone simultaneously) [2]. |

| Emulsion during Workup | Cerium salts precipitating. | Filter the biphasic mixture through a Celite pad or add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1h to chelate metals. |

| Low Diastereoselectivity | Reaction temperature too high.[3] | Ensure addition is strictly at -78°C. Do not let the reaction warm up until the addition is complete. Use a non-coordinating solvent mixture (add Toluene) if solubility permits. |

| Wurtz Coupling Byproducts | Grignard preparation issues. | If making Grignard in situ, add the halide slowly to avoid R-R coupling. Use commercially available titrated reagents when possible. |

Characterization of Diastereomers

Separating and identifying the cis and trans isomers (relative to the ethyl group) is critical.

-

TLC: The diastereomers usually have distinct Rf values in Hexane:EtOAc (typically 3:1 or 4:1). The axial alcohol (from equatorial attack) is often more polar (lower Rf).

-

1H NMR: Look for the C4-methyl/alkyl signal or the C4-OH proton.

-

NOESY/ROESY: This is the gold standard. Irradiate the new C4-alkyl group. If you see an NOE enhancement with the C2-H or C2-ethyl group, they are cis (syn-axial).

-

-

HPLC: Chiral or achiral phases (e.g., Chiralpak AD-H or standard C18) can quantify the diastereomeric ratio (dr).

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989. (Foundational work on Organocerium chemistry).

-

BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Application Notes, 2025. (General protocol for N-protected piperidones).

-

Andersson, H., et al. "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines."[4] Organic & Biomolecular Chemistry, 2011.[4] (Context on stereoselective additions to piperidine cores).

- Capretta, A., et al. "Diastereoselective addition of Grignard reagents to 2-substituted piperidones." Journal of Organic Chemistry (Extrapolated from general principles of cyclic ketone addition described in search results 1.6 and 1.8).

Disclaimer: This protocol involves hazardous chemicals (pyrophoric reagents). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Stereoselective Reduction of 1-N-Cbz-2-ethylpiperidin-4-one

This Application Note provides a comprehensive technical guide for the stereoselective reduction of 1-N-Cbz-2-ethylpiperidin-4-one to its corresponding alcohols. This transformation is a critical step in the synthesis of piperidine-based pharmacophores, including Janus kinase (JAK) inhibitors and various GPCR ligands.

Introduction & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in drug discovery. Substituents at the C2 and C4 positions create stereocenters that dictate biological activity. For 1-N-Cbz-2-ethylpiperidin-4-one , the reduction of the C4 ketone generates a second chiral center, leading to two possible diastereomers:

-

Cis-Alcohol: The C2-ethyl group and C4-hydroxyl group are on the same side of the ring plane.

-

Trans-Alcohol: The C2-ethyl group and C4-hydroxyl group are on opposite sides of the ring plane.

Conformational Analysis

To achieve high stereoselectivity, one must understand the ground-state conformation of the substrate:

-

C2-Ethyl Group: Predominantly adopts the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

-

N-Cbz Group: The carbamate creates A(1,3) strain, but the 2-ethyl group's equatorial preference generally locks the chair conformation.

Stereoelectronic Control of Hydride Attack

The stereochemical outcome is dictated by the trajectory of the hydride nucleophile:

-

Axial Attack (Thermodynamic-like path): Small nucleophiles (e.g., NaBH₄) tend to attack from the axial direction (parallel to axial hydrogens), leading to the Equatorial Alcohol (Trans-isomer) .

-

Equatorial Attack (Steric Approach Control): Bulky nucleophiles (e.g., L-Selectride) are hindered by the axial hydrogens at C3 and C5. They attack from the equatorial trajectory (less hindered face), leading to the Axial Alcohol (Cis-isomer) .

Experimental Protocols

Protocol A: Synthesis of cis-1-N-Cbz-2-ethylpiperidin-4-ol

Target: Kinetic Product (Axial Alcohol) Reagent: Lithium Tri-sec-butylborohydride (L-Selectride) Selectivity: Typically >95:5 (cis:trans)

Materials

-

Substrate: 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv)

-

Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: 30% Hydrogen Peroxide (H₂O₂), 3N NaOH

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round-bottom flask under nitrogen atmosphere. Add 1-N-Cbz-2-ethylpiperidin-4-one (1.0 g, 3.83 mmol) and dissolve in anhydrous THF (15 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Addition: Add L-Selectride (4.6 mL, 4.6 mmol) dropwise via syringe over 10 minutes. Crucial: Maintain internal temperature below -70 °C to ensure kinetic control.

-

Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes).

-

Oxidative Workup:

-

Remove the cooling bath and allow to warm to 0 °C.

-

Carefully add water (2 mL) to quench excess hydride.

-

Add 3N NaOH (2 mL), followed immediately by 30% H₂O₂ (2 mL). Note: This step oxidizes the organoborane byproducts, preventing emulsion formation and facilitating separation.

-

Stir vigorously for 20 minutes at room temperature.

-

-

Extraction: Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 40% EtOAc/Hexanes).

Protocol B: Synthesis of trans-1-N-Cbz-2-ethylpiperidin-4-ol

Target: Thermodynamic Product (Equatorial Alcohol) Reagent: Sodium Borohydride (NaBH₄) with Cerium(III) Chloride (Luche Reduction conditions for enhanced selectivity, optional but recommended) Selectivity: Typically 4:1 to 10:1 (trans:cis)

Materials

-

Substrate: 1-N-Cbz-2-ethylpiperidin-4-one (1.0 equiv)

-

Reagent: NaBH₄ (1.5 equiv)

-

Additive: CeCl₃·7H₂O (1.5 equiv) - Optional, prevents enolization and enhances axial attack.

-

Solvent: Methanol (MeOH)

Step-by-Step Workflow

-

Setup: Dissolve 1-N-Cbz-2-ethylpiperidin-4-one (1.0 g, 3.83 mmol) and CeCl₃·7H₂O (2.14 g, 5.75 mmol) in MeOH (20 mL).

-

Cooling: Cool the mixture to -15 °C (ice/salt bath). Stir for 10 minutes to ensure complexation.

-

Addition: Add NaBH₄ (217 mg, 5.75 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂).

-

Reaction: Stir at -15 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

-

Quench: Add saturated aqueous NH₄Cl (10 mL) slowly. Stir for 15 minutes until bubbling ceases.

-